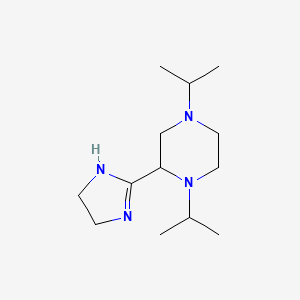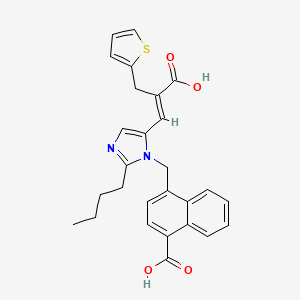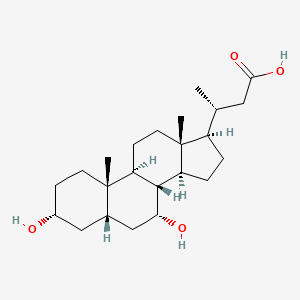
3-Cl-AHPC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid, commonly referred to as 3-Cl-AHPC, is an adamantyl-substituted retinoid-related molecule. This compound has garnered significant attention due to its potent anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines, including human acute myelogenous leukemia cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid.
Industrial Production Methods
While specific industrial production methods for 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid has several scientific research applications:
Chemistry: The compound is used as a model molecule for studying retinoid-related chemical reactions and mechanisms.
Biology: It is employed in research on apoptosis and cell signaling pathways, particularly in cancer biology.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid involves:
Comparación Con Compuestos Similares
Similar Compounds
AHP3: Another adamantyl-substituted retinoid-related molecule with similar apoptotic properties.
Trans-Retinoic Acid: A standard retinoid used in cancer therapy, but with different molecular targets and mechanisms.
9-cis-Retinoic Acid: Another retinoid with distinct biological activities and therapeutic applications.
Uniqueness
3-Chloro-4-[3-(1-adamantyl)-4-hydroxyphenyl]cinnamic acid is unique due to its specific structure, which confers potent anti-cancer properties and the ability to induce apoptosis in cancer cells resistant to standard retinoids. Its ability to bind to the small heterodimer partner and activate the NF-κB pathway distinguishes it from other retinoid-related compounds .
Propiedades
Fórmula molecular |
C25H25ClO3 |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(E)-3-[4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25ClO3/c26-22-10-15(2-6-24(28)29)1-4-20(22)19-3-5-23(27)21(11-19)25-12-16-7-17(13-25)9-18(8-16)14-25/h1-6,10-11,16-18,27H,7-9,12-14H2,(H,28,29)/b6-2+ |
Clave InChI |
ZUIMAMHUQKPCBR-QHHAFSJGSA-N |
SMILES isomérico |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)/C=C/C(=O)O)Cl)O |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=C(C=C(C=C5)C=CC(=O)O)Cl)O |
Sinónimos |
3-Cl-AHPC 4-(3-(1-adamantyl)-4-hydroxyphenyl)-3-chlorocinnamic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)





![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)


![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)

